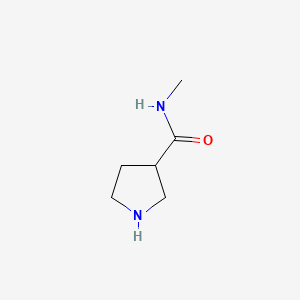

N-methylpyrrolidine-3-carboxamide

Description

N-Methylpyrrolidine-3-carboxamide (CAS: 1007870-02-1) is a pyrrolidine derivative featuring a methyl group at the nitrogen atom and a carboxamide moiety at the 3-position of the five-membered ring. Its hydrochloride salt (CAS: 1361115-18-5, C₆H₁₃ClN₂O) is widely used in pharmaceutical synthesis due to enhanced solubility and stability . The compound serves as a key intermediate in drug discovery, notably in the development of RAS inhibitors like Elironrasib (RMC-6291), where it contributes to target binding and oral bioavailability .

Properties

IUPAC Name |

N-methylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOWXWSHDIGNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630500 | |

| Record name | N-Methylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007870-02-1 | |

| Record name | N-Methylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyrrolidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpyrrolidine-3-carboxamide can be synthesized through various methods. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product. Another method involves the amidation of carboxylic acids with amines, which can be catalyzed or non-catalyzed .

Industrial Production Methods

Industrial production methods for N-methylpyrrolidine-3-carboxamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-methylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-methylpyrrolidine-3-carboxylic acid, while reduction could produce N-methylpyrrolidine .

Scientific Research Applications

N-methylpyrrolidine-3-carboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, docking analyses suggest that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidine scaffold allows it to interact with various biological targets, contributing to its wide range of biological activities .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

A. 3-(3-Chlorophenoxy)-N-Methylpyrrolidine Carboxamide (CAS: Not specified)

- Structure: A chlorophenoxy group is attached to the pyrrolidine ring.

- Metabolism: Undergoes hydroxylation (aromatic ring), dealkylation (N-methyl group), and oxidative ring opening in rats, dogs, and humans, producing metabolites like 3-(3-chloro-4-hydroxyphenoxy)-1-pyrrolidinecarboxamide .

- Key Difference: The chlorophenoxy group increases metabolic complexity compared to the unsubstituted N-methylpyrrolidine-3-carboxamide.

B. N-Methyl-3-(Trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride

C. N-(3-Methoxyphenyl)-5-Oxo-2-pyrrolidinecarboxamide (CAS: 791582-32-6)

- Structure : Contains a 5-oxo group (ketone) and a methoxyphenyl substituent.

Core Heterocycle Modifications

A. N-Methyl-4-Pyridone-3-Carboxamide (CAS: 769-49-3)

- Structure : Pyridone ring (aromatic with a ketone) instead of pyrrolidine.

- Role : A metabolite of nicotinamide, highlighting the impact of heterocycle aromaticity on biological function .

B. Linomide (Quinoline-3-Carboxamide)

Functional Group Replacements

A. N-Methylpyrrolidine-1-Carbothioamide

- Structure : Thioamide (-C(S)NH₂) replaces carboxamide (-C(O)NH₂).

- Properties : Sulfur’s lower electronegativity alters hydrogen bonding and stability. Crystal structures show intramolecular N–H···S interactions, influencing solid-state packing .

Metabolic and Pharmacokinetic Insights

- N-Methylpyrrolidine-3-carboxamide: Limited direct data, but its incorporation into Elironrasib suggests resistance to rapid degradation, contributing to oral activity .

- 3-(3-Chlorophenoxy) Analog: Rapid excretion in rats/dogs/humans with extensive metabolism (hydroxylation, ring opening) .

- Linomide: Host-mediated antitumor effects via antiangiogenic activity, unrelated to pyrrolidine-based compounds .

Biological Activity

N-Methylpyrrolidine-3-carboxamide (NMPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-Methylpyrrolidine-3-carboxamide features a pyrrolidine ring with a carboxamide functional group at the 3-position, which contributes to its unique chemical reactivity and biological interactions. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The biological activity of NMPC is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : NMPC has shown significant potential as an enzyme inhibitor. It binds to the active sites of various enzymes, thereby preventing substrate binding and inhibiting enzymatic activity. This mechanism is crucial for its applications in biochemical assays and therapeutic development.

- Binding Affinity : Docking studies suggest that NMPC interacts with gamma tubulin, specifically binding to the podophyllotoxin pocket. This interaction may underlie its anticancer properties, as it can disrupt microtubule dynamics essential for cell division.

Biological Activity Overview

The biological activities of NMPC can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of NMPC:

- Enzyme Inhibition Studies : Research has demonstrated that NMPC effectively inhibits specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit deubiquitinating enzymes, which are critical in protein degradation processes. This inhibition suggests potential therapeutic applications in diseases related to protein misfolding and degradation, such as neurodegenerative disorders.

- Anticancer Research : A study explored the anticancer properties of NMPC by analyzing its effects on cancer cell lines. Results indicated that NMPC significantly reduced cell viability in certain cancer types, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to its ability to disrupt microtubule formation by binding to gamma tubulin.

- Synthetic Applications : NMPC serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse modifications that can enhance biological activity or alter pharmacokinetic properties, making it valuable in drug design.

Comparative Analysis with Similar Compounds

NMPC is often compared with other compounds containing pyrrolidine or carboxamide groups. Here’s a comparison highlighting its uniqueness:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Methylpyrrolidine-3-carboxamide | Pyrrolidine ring with carboxamide at 3-position | Enzyme inhibition, anticancer potential |

| N-tert-butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide | Tert-butyl and cyano groups | Inhibits deubiquitinating enzymes |

| Other Pyrrolidine Derivatives | Varying substituents on the pyrrolidine ring | Diverse biological activities depending on structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.